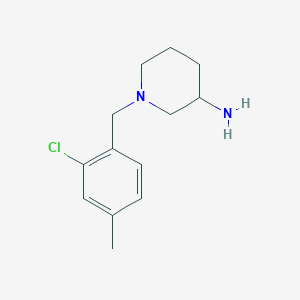

1-(2-Chloro-4-methylbenzyl)piperidin-3-amine

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives, such as “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine”, are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For instance, the initial alpha-amination of aldehyde with dibenzyl azodicarboxylate (DBAD) was followed by reductive amination/cyclization . This method is designed for the stereoselective synthesis of amine-substituted piperidines .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

Piperidine derivatives are commonly explored in drug discovery due to their presence in many pharmacologically active compounds. The piperidine nucleus, to which “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” belongs, is known for its potential antioxidant properties and ability to inhibit or suppress free radicals .

Antiparasitic Activity

Compounds with a piperidine structure have shown significant activity against parasites. For example, certain piperidine analogues have demonstrated high inhibition of parasite growth and selectivity, which suggests that “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” could be researched for antiparasitic applications .

Antimalarial Research

Piperidine derivatives have been synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum. This indicates a potential application of “1-(2-Chloro-4-methylbenzyl)piperidin-3-amine” in the development of antimalarial drugs .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mecanismo De Acción

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

For example, some piperidine derivatives have been found to inhibit Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Some piperidine derivatives act as atp-competitive inhibitors, meaning they compete with atp for binding to their target proteins .

Biochemical Pathways

Piperidine derivatives that inhibit akt affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

Pharmacokinetics

Some piperidine derivatives have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .

Result of Action

Piperidine derivatives that inhibit akt can modulate biomarkers of signaling through akt in cells and strongly inhibit the growth of human tumor xenografts in mice .

Propiedades

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10-4-5-11(13(14)7-10)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKGRUPXOADGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCCC(C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-4-methylbenzyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

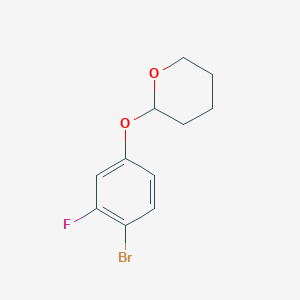

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)

![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)

![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)